molecular formula C14H19FN2O3S B2552158 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954656-04-3

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2552158
CAS No.: 954656-04-3
M. Wt: 314.38
InChI Key: VNFXXGPGTVQOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and a propane-sulfonamide side chain.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-2-7-21(19,20)16-9-11-8-14(18)17(10-11)13-5-3-12(15)4-6-13/h3-6,11,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFXXGPGTVQOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and interactions with specific biochemical pathways. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C14H19FN2O3S
  • Molecular Weight: 314.38 g/mol
  • IUPAC Name: N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of enzymes critical for folic acid synthesis. Specifically, this compound targets dihydropteroate synthase , an enzyme essential for the biosynthesis of dihydrofolate, which is a precursor to folic acid. By inhibiting this enzyme, the compound disrupts the production of dihydrofolic acid, thereby affecting DNA replication and cell division in bacteria .

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The inhibition of folic acid synthesis makes these compounds effective against a broad spectrum of bacteria. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic.

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies have demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in terms of minimum inhibitory concentration (MIC) values.
  • Pharmacokinetics : The pharmacokinetic profile indicates good absorption in the gastrointestinal tract, extensive distribution in body tissues, and metabolism predominantly in the liver. Excretion occurs primarily via urine, which is typical for sulfonamides.
  • Safety and Toxicology : Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityMechanism of Action
N-(4-Fluorophenyl) SulfonamideC13H12FNO2SAntibacterialInhibits dihydropteroate synthase
N-(2-Methylphenyl) SulfonamideC14H15N2O2SAntimicrobialInhibits folic acid synthesis
N-(3-Chlorophenyl) SulfonamideC13H12ClN2O2SAntibacterialInhibits dihydropteroate synthase

Comparison with Similar Compounds

Structural Analogues in Patent Literature

A key comparator is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 from ), which shares a fluorophenyl group and sulfonamide functionality but incorporates a pyrazolo-pyrimidin core instead of pyrrolidinone. Key differences include:

  • Molecular Weight : Example 53 has a higher molecular weight (589.1 g/mol vs. ~340 g/mol for the target compound), attributed to the chromen-4-one and pyrazolo-pyrimidin moieties.
  • Melting Point : Example 53 exhibits a melting point of 175–178°C, suggesting greater crystallinity compared to the target compound, which lacks reported thermal data.
  • Bioactivity: The chromenone and pyrazolo-pyrimidin systems in Example 53 are associated with kinase inhibition, whereas the pyrrolidinone core in the target compound may favor different target engagement profiles.

Substituent Effects on Physicochemical Properties

highlights 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which differs in substituents (chlorophenyl vs. fluorophenyl) and core structure (pyrazole vs. pyrrolidinone). Key observations:

  • Sulfonamide vs. Sulfanyl Linkages : The propane-sulfonamide chain in the target compound offers hydrogen-bonding capabilities absent in the sulfanyl-linked pyrazole derivative, possibly enhancing solubility and target binding.

Crystallographic and Computational Insights

While direct crystallographic data for the target compound are unavailable, underscores the use of SHELX software in resolving analogous sulfonamide structures. For example:

  • SHELX Refinement : Compounds with fluorophenyl and sulfonamide groups often exhibit planar aromatic systems and defined hydrogen-bonding networks, as seen in refined structures using SHELXL.
  • Torsional Flexibility: The pyrrolidinone ring in the target compound may introduce conformational flexibility compared to rigid chromenone or pyrazole cores, impacting binding kinetics.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Core Structure Key Substituents
N-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)propane-1-sulfonamide ~340 N/A Pyrrolidinone 4-Fluorophenyl, propane-sulfonamide
Example 53 () 589.1 175–178 Pyrazolo-pyrimidin 3-Fluorophenyl, chromen-4-one
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ~308 N/A Pyrazole 3-Chlorophenyl, trifluoromethyl

Research Implications and Gaps

  • Target Compound : Further studies are needed to elucidate its crystallographic structure (via SHELX refinement) and biological activity.
  • Comparative Efficacy : The fluorophenyl-sulfonamide motif warrants exploration in diverse scaffolds to optimize pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.